REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[CH3:24][CH2:25][O:26][C:27](=[O:28])[CH3:29].[CH3:5][S:6]([O:7][CH2:10][CH2:11][c:12]1[cH:13][cH:14][cH:15][c:16]2[cH:17][cH:18][nH:19][c:20]12)(=[O:8])=[O:9].[NH2:1][CH2:2][CH2:3][OH:4]>>[NH:1]([CH2:2][CH2:3][OH:4])[CH2:10][CH2:11][c:12]1[cH:13][cH:14][cH:15][c:16]2[cH:17][cH:18][nH:19][c:20]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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CS(=O)(=O)OCCc1cccc2cc[nH]c12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)OCCc1cccc2cc[nH]c12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCO
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Name
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Type
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product
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Smiles
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OCCNCCc1cccc2cc[nH]c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |